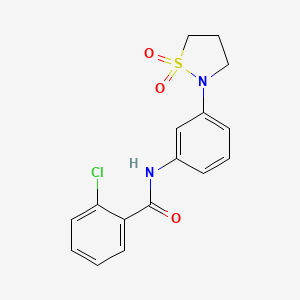

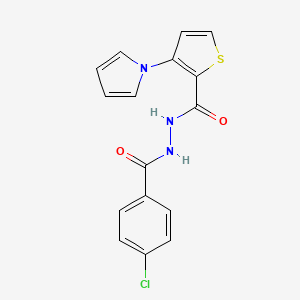

![molecular formula C20H22ClNOS B2635430 5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-13-6](/img/structure/B2635430.png)

5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” is a chemical compound with the molecular formula C20H22ClNOS . It is often used as an organic synthesis intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-tert-butylbenzyl mercaptan, a benzyl mercaptan derivative, is commonly used as a ligand for synthesizing metal clusters . Additionally, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities in vitro .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-tert-butylbenzyl mercaptan has a boiling point of 102-103 °C/3.1 mmHg and a density of 0.966 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Behavior

- A study by Kaye and Mphahlele (1994) discussed the regioselective A-ring chlorination of benzodiazepine analogues, including 5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, using tert-butyl hypochlorite. This research contributes to the understanding of the chemical properties and potential synthesis routes for such compounds (Kaye & Mphahlele, 1994).

- Xu et al. (2000) explored the electron impact mass spectral fragmentation of 2a,4-disubstituted benzothiazepin-1-ones. Their findings help in understanding the mass spectrometric behavior of these compounds under electron impact ionization, providing insight into their structural and chemical analysis (Xu, Jiao, Zuo, & Jin, 2000).

Chemical Transformations and Derivatives

- Ried and Sell (1980) presented a new method for the preparation of 1,5-benzothiazepine-2,4(3H,5H)-diones, starting from 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. This approach opens avenues for creating various derivatives of benzothiazepinones, which could have diverse applications (Ried & Sell, 1980).

- In a study by Inoue et al. (1997), various derivatives of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones were synthesized, exhibiting properties such as vasodilation and platelet aggregation inhibition. This suggests potential therapeutic applications for these compounds (Inoue et al., 1997).

Applications in Drug Design

- A study by Singh et al. (2002) discussed the synthesis and antimicrobial evaluation of new 1,5-benzothiazepine derivatives, indicating potential applications in developing new antimicrobial agents (Singh, Kumar, Yadav, & Mishra, 2002).

properties

IUPAC Name |

5-[(4-tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNOS/c1-20(2,3)15-6-4-14(5-7-15)13-22-17-12-16(21)8-9-18(17)24-11-10-19(22)23/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCBSAXLSCYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)

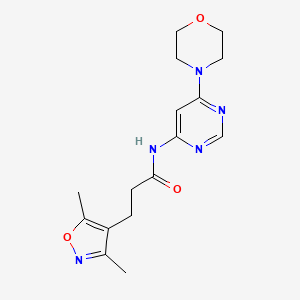

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)

![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)

![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)

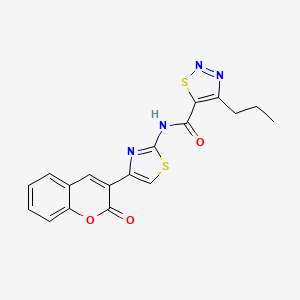

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)